

An In-depth Technical Guide to Bis(dicyclohexylphosphino)methane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(dicyclohexylphosphino)methane*

Cat. No.: *B161899*

[Get Quote](#)

CAS Number: 137349-65-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane, also known as methylenebis(dicyclohexylphosphine), is a bulky, electron-rich phosphine ligand essential in modern organic synthesis. Its robust structure, featuring two dicyclohexylphosphine moieties linked by a methylene bridge, imparts unique reactivity and stability to metal complexes, making it a highly effective ligand in a variety of catalytic cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures commonly found in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications in catalysis, with a focus on methodologies relevant to drug discovery and development.

Chemical and Physical Properties

Bis(dicyclohexylphosphino)methane is a white crystalline powder with a typical purity of 98%. It is an air-sensitive solid and should be handled under an inert atmosphere.[\[1\]](#)

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	$C_{25}H_{46}P_2$	
Molecular Weight	408.59 g/mol	[2]
Appearance	White crystalline powder	[2]
Melting Point	95-102 °C	[1]
1H NMR ($CDCl_3$)	δ 2.0-1.0 (46H, broad m)	Patent CN104558029A
^{31}P NMR ($CDCl_3$)	δ -8.7 (s)	Patent CN104558029A
High-Resolution Mass Spectrometry (HRMS)	Calculated for $C_{25}H_{46}P_2$: 408.3075, Found: 408.3077	Patent CN104558029A

Note: Detailed ^{13}C NMR and FT-IR spectral data are not readily available in the public domain but can be found in spectral databases such as SpectraBase.[3][4] Solubility data in specific organic solvents is not extensively published; however, phosphine ligands of this type generally exhibit good solubility in common organic solvents like toluene, THF, and dichloromethane.

Experimental Protocols

Synthesis of Bis(dicyclohexylphosphino)methane

The following protocol is adapted from a patented synthesis method and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

- Dicyclohexylphosphine chloride
- Diethylamine
- Anhydrous cadmium chloride
- Ethylmagnesium bromide solution in THF (e.g., 1.0 M)
- 1,2-Dichloroethane

- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Anhydrous methanol
- Sodium hydroxide solution
- Standard glassware for air-sensitive chemistry

Procedure:

- To a dry reaction vessel, add anhydrous diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (17.6 g, 240 mmol) at 0-10 °C.
- Stir the mixture at room temperature for 2 hours. A white precipitate will form.
- Filter the mixture to remove the precipitate and concentrate the filtrate under reduced pressure.
- To the resulting residue, add anhydrous THF (100 mL) and anhydrous cadmium chloride (18.3 g, 100 mmol).
- Cool the mixture to 0-10 °C and add ethylmagnesium bromide solution in THF (200 mL, 1.0 M) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Add 1,2-dichloroethane (5.0 g, 50 mmol) dropwise.
- Heat the reaction mixture to 70 °C for 12 hours.
- Cool the mixture and remove the solvent under reduced pressure.
- Add sodium hydroxide solution and extract the product with an appropriate organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.

- Dissolve the crude product in anhydrous methanol (100 mL) and induce crystallization by cooling to obtain the purified **Bis(dicyclohexylphosphino)methane** as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

- Aryl halide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst precursor (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%)
- **Bis(dicyclohexylphosphino)methane** (4 mol%)
- Base (e.g., K_3PO_4 , 2.0 mmol)
- Degassed solvent (e.g., Toluene/water mixture)
- Standard reaction vessel (e.g., Schlenk tube)

Procedure:

- To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium precursor, **Bis(dicyclohexylphosphino)methane**, and base.
- Seal the vessel and purge with an inert gas for 15-20 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

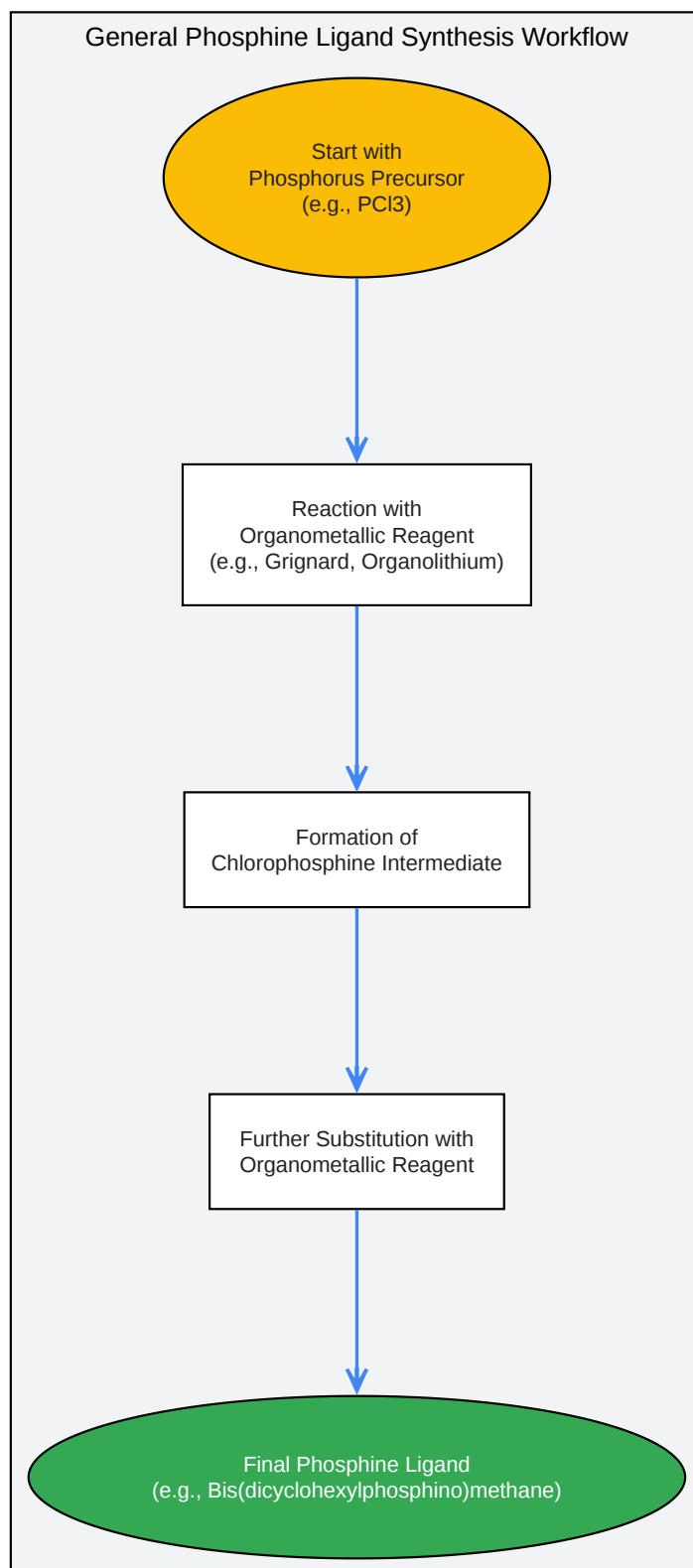
General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

Materials:

- Aryl halide (1.0 mmol)
- Amine (1.2 mmol)
- Palladium catalyst precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- **Bis(dicyclohexylphosphino)methane** (2-4 mol%)
- Strong base (e.g., NaOtBu , 1.4 mmol)
- Anhydrous, degassed solvent (e.g., Toluene)
- Standard reaction vessel (e.g., Schlenk tube)

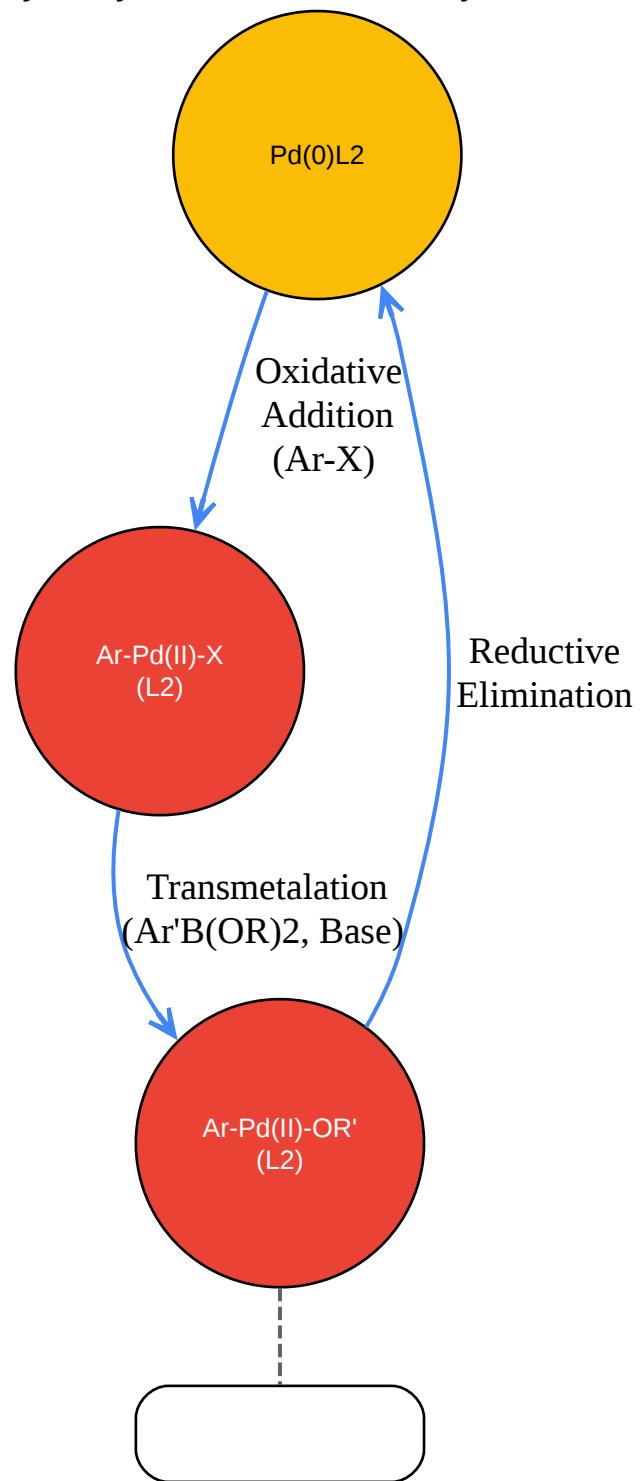
Procedure:


- In a glovebox or under an inert atmosphere, add the palladium precursor, **Bis(dicyclohexylphosphino)methane**, and base to a dry reaction vessel.
- Add the anhydrous, degassed solvent.
- Add the aryl halide and the amine.
- Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 80-110 °C).
- Monitor the reaction progress by TLC or GC-MS.

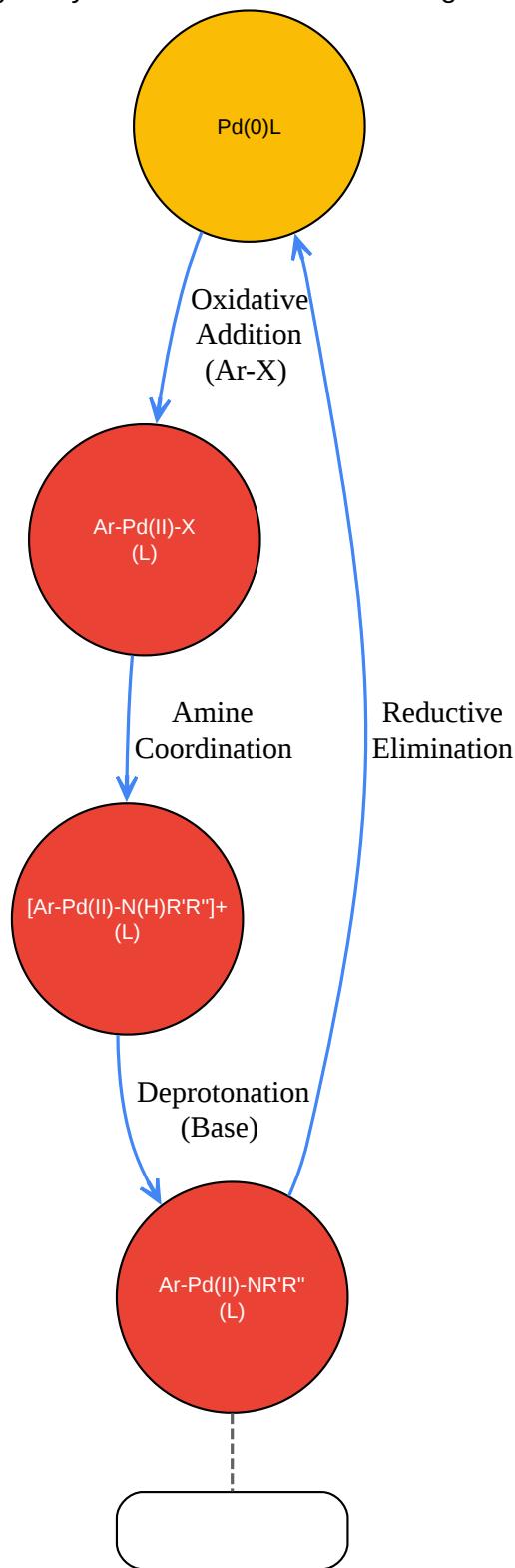
- After completion, cool the reaction to room temperature.
- Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash with water and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the product by column chromatography.

Applications in Drug Discovery and Development

While specific instances of **Bis(dicyclohexylphosphino)methane** in publicly disclosed drug development pipelines are not readily available, its utility is well-established in the synthesis of complex organic molecules that are hallmarks of active pharmaceutical ingredients (APIs). The ligand's effectiveness in promoting challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of biaryl and arylamine moieties, which are prevalent in a wide range of therapeutic agents. The ability to form these crucial C-C and C-N bonds with high efficiency and selectivity is a critical aspect of modern medicinal chemistry and accelerates the drug discovery process.^[5]


Visualizations

[Click to download full resolution via product page](#)


Caption: A simplified workflow for the synthesis of phosphine ligands.

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Strem, An Ascensus Company CAS# 137349-65-6. 1g. Bis(dicyclohexylphosphino)methane, | Fisher Scientific [fishersci.com]
- 3. Bis(dicyclohexylphosphino)methane | C25H46P2 | CID 618458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. catsci.com [catsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(dicyclohexylphosphino)methane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161899#bis-dicyclohexylphosphino-methane-cas-number-137349-65-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com